

# The PROTAC Linker Cbz-NH-peg3-CH2cooh: A Technical Overview

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## Compound of Interest

Compound Name: Cbz-NH-peg3-CH2cooh

Cat. No.: B2472535

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## Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery, offering the ability to selectively eliminate target proteins rather than merely inhibiting their function. These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical component, profoundly influencing the efficacy, selectivity, and physicochemical properties of the PROTAC. This technical guide provides an in-depth overview of a specific polyethylene glycol (PEG)-based linker, **Cbz-NH-peg3-CH2cooh**, for its application in PROTAC design and development.

While **Cbz-NH-peg3-CH2cooh** is commercially available and recognized as a tool for PROTAC synthesis, a comprehensive review of publicly accessible scientific literature and patent databases did not yield specific examples of PROTAC molecules incorporating this exact linker. Consequently, this guide will focus on its chemical properties, general synthetic utility, and the established roles of PEG linkers in PROTACs, while noting the absence of specific biological data for PROTACs utilizing this component.

## Chemical Properties and Structure

**Cbz-NH-peg3-CH2cooh**, also known by its IUPAC name 2-(2-(2-(benzyloxycarbonylamino)ethoxy)ethoxy)acetic acid, is a monodisperse PEG linker with a

defined length. Its key structural features include a carboxybenzyl (Cbz) protected amine and a terminal carboxylic acid, separated by a three-unit PEG chain.

Property	Value
Chemical Formula	C <sub>16</sub> H <sub>23</sub> NO <sub>7</sub>
Molecular Weight	341.36 g/mol
CAS Number	462100-05-6
Appearance	Colorless to pale yellow oil
Solubility	Soluble in organic solvents such as DMF and DMSO
Storage	Store at -20°C for long-term stability

The Cbz group provides a stable protecting group for the amine functionality, which can be removed under specific conditions, typically catalytic hydrogenation. The terminal carboxylic acid allows for straightforward conjugation to an amine-containing molecule, such as a ligand for a target protein or an E3 ligase, through amide bond formation. The PEG3 spacer enhances the hydrophilicity of the resulting PROTAC, which can improve solubility and cell permeability.

## Role in PROTAC Design and Synthesis

The modular nature of PROTACs allows for the systematic variation of each component to optimize degradation activity. The linker, in particular, plays a crucial role in dictating the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.

## General Synthetic Strategy

The synthesis of a PROTAC using **Cbz-NH-peg3-CH<sub>2</sub>cooh** typically involves a stepwise approach:

- **Amide Coupling:** The carboxylic acid moiety of **Cbz-NH-peg3-CH<sub>2</sub>cooh** is activated using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) and then reacted with an amine-functionalized ligand (either for the target protein or the E3 ligase).

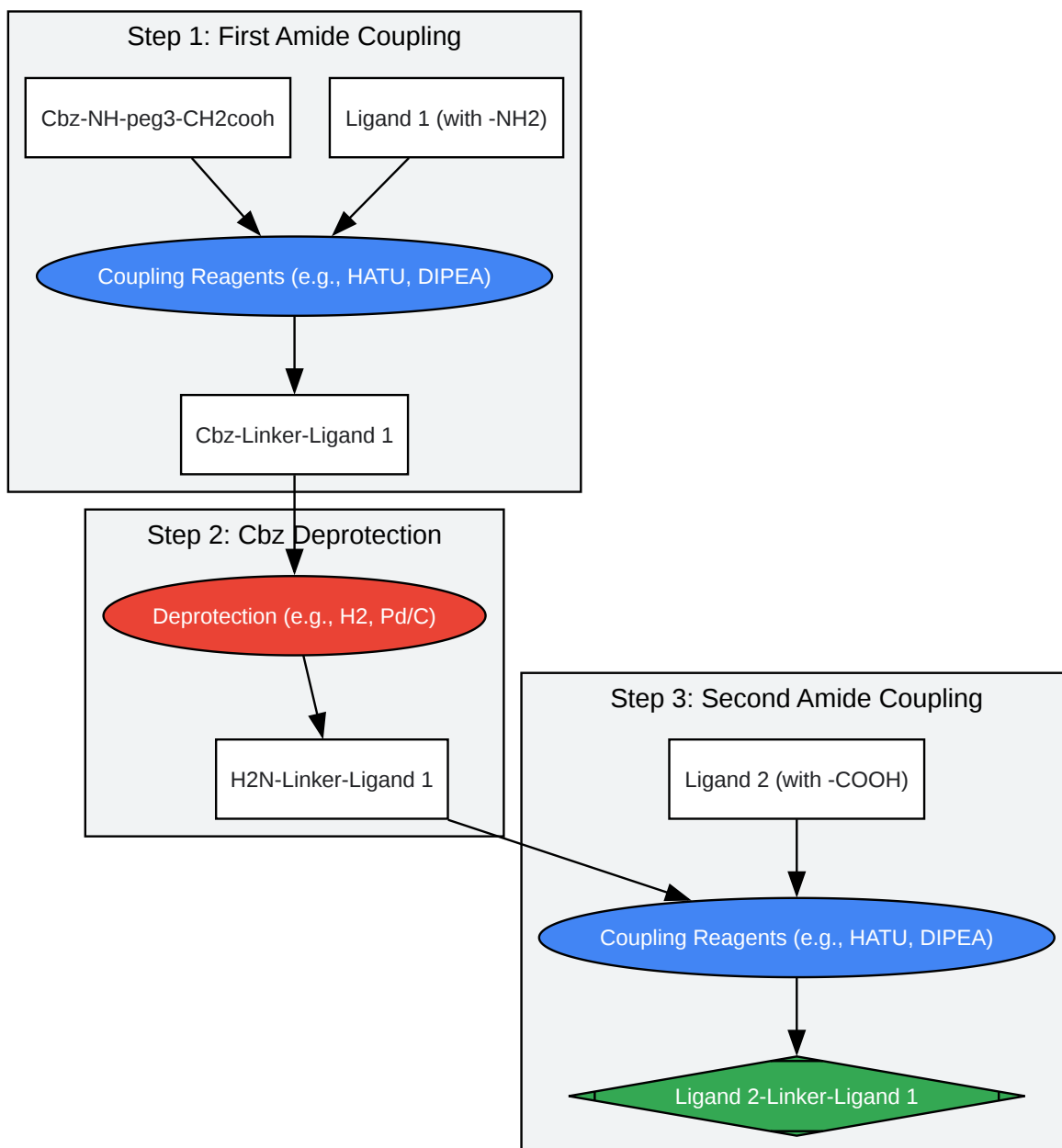
- Deprotection: The Cbz protecting group is removed from the newly formed intermediate, typically by catalytic hydrogenation (e.g., H<sub>2</sub>, Pd/C), to expose the primary amine.
- Second Amide Coupling: The exposed amine is then coupled to the carboxylic acid of the second ligand to complete the PROTAC structure.

Alternatively, the synthetic route can be reversed, starting with the deprotection of the Cbz group followed by sequential amide couplings.

## Experimental Workflow: PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using **Cbz-NH-peg3-CH<sub>2</sub>cooh**.

## Generalized PROTAC Synthesis Workflow

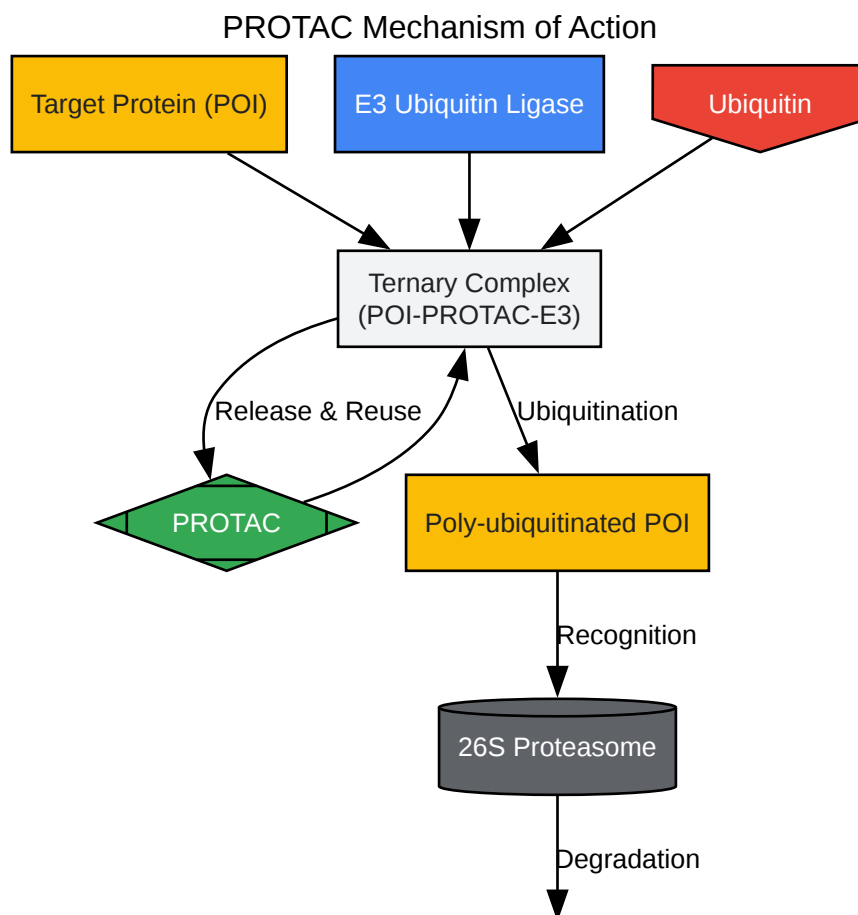
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Caption: Generalized workflow for PROTAC synthesis.

# The Ubiquitin-Proteasome System and PROTAC

## Mechanism of Action

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The following diagram illustrates the catalytic cycle of a PROTAC.



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Caption: Catalytic cycle of a PROTAC.

## Conclusion

**Cbz-NH-peg3-CH<sub>2</sub>cooh** represents a readily available and versatile building block for the synthesis of PROTACs. Its defined PEG length offers a starting point for linker optimization, and its terminal functional groups are amenable to standard conjugation chemistries. While the absence of published data on PROTACs specifically utilizing this linker prevents a detailed

analysis of its impact on biological activity, the general principles of PEG linker design in PROTACs suggest its potential to contribute favorably to the development of novel protein degraders. Future disclosures in scientific literature or patents will be necessary to fully elucidate the specific advantages and potential limitations of this particular linker in the context of targeted protein degradation. Researchers in the field are encouraged to consider **Cbz-NH-peg3-CH<sub>2</sub>COOH** as a component in their linker-optimization strategies for novel PROTAC development.

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